Cas no 25407-11-8 (Benzene,1,1'-(1,2-ethynediyl)bis[2-nitro-)
25407-11-8 structure
Product Name:Benzene,1,1'-(1,2-ethynediyl)bis[2-nitro-
CAS-nummer:25407-11-8
MF:C14H8N2O4
MW:268.224323272705
CID:266990
PubChem ID:212931
Update Time:2025-04-19
Benzene,1,1'-(1,2-ethynediyl)bis[2-nitro- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-nitro-2-[2-(2-nitrophenyl)ethynyl]benzene
- 1,1'-(1,2-Ethynediyl)bis(2-nitrobenzene)
- 1,1'-ethyne-1,2-diylbis(2-nitrobenzene)
- 1,2-bis(2-nitrophenyl)ethyne
- 2,2'-Dinitrotolan
- 2,2'-Dinitro-tolan
- 2,2'-dinitrotolane
- 2.2'-Dinitro-tolan
- AC1L4TWJ
- AC1Q20E2
- Acetylene, bis(o-nitrophenyl)-
- Benzene, 1,1'-(1,2-ethynediyl)bis(2-nitro-
- Bis-(2-nitro-phenyl)-acetylen
- bis-(2-nitro-phenyl)-acetylene
- BRN 1998894
- Dinitro-2,2' tolane
- Dinitro-2,2' tolane [French]
- AKOS000278349
- 25407-11-8
- SCHEMBL12286918
- DTXSID90180067
- 3-05-00-02121 (Beilstein Handbook Reference)
- Benzene,1,1'-(1,2-ethynediyl)bis[2-nitro-
-
- Inchi: 1S/C14H8N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H
- InChI-sleutel: NGAAWVNDUVZWCT-UHFFFAOYSA-N
- LACHT: [O-][N+](C1C=CC=CC=1C#CC1C=CC=CC=1[N+](=O)[O-])=O
Berekende eigenschappen
- Exacte massa: 268.04844
- Monoisotopische massa: 268.048
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 2
- Complexiteit: 402
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 91.6Ų
Experimentele eigenschappen
- Dichtheid: 1.41
- Kookpunt: 463.9°Cat760mmHg
- Vlampunt: 231.1°C
- Brekindex: 1.668
- PSA: 86.28
Benzene,1,1'-(1,2-ethynediyl)bis[2-nitro- Gerelateerde literatuur
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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